

An In-depth Technical Guide to (4-methoxy-3-prop-2-enoxyphenyl)methanol

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Compound of Interest

Compound Name: (Allyloxy)benzyl alcohol

Cat. No.: B15341090

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This technical guide provides a comprehensive overview of (4-methoxy-3-prop-2-enoxyphenyl)methanol, a benzyl alcohol derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, structural information, physical and chemical properties, a representative synthetic protocol, and a workflow for its preparation.

Chemical Identity and Structure

IUPAC Name: (4-methoxy-3-prop-2-enoxyphenyl)methanol

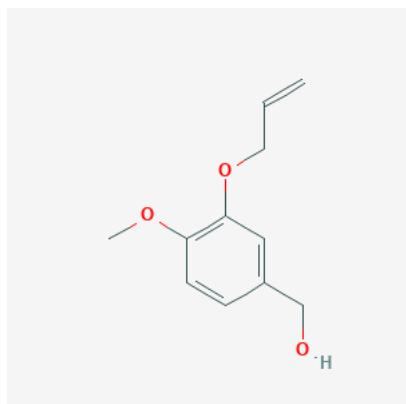
(Allyloxy)benzyl alcohol is a common name for a class of compounds. The specific compound detailed in this guide is formally named (4-methoxy-3-prop-2-enoxyphenyl)methanol.

Synonyms: 3-Allyloxy-4-methoxybenzyl alcohol

CAS Number: 86534-11-4[1][2]

Molecular Formula: C₁₁H₁₄O₃

Chemical Structure:



(Image Source: PubChem CID 28562283)

Physicochemical Properties

Quantitative data for (4-methoxy-3-prop-2-enoxyphenyl)methanol is not extensively reported in publicly available literature. However, data for structurally related compounds, such as its precursor 4-(allyloxy)-3-methoxybenzaldehyde, can provide useful estimations. The table below summarizes available and predicted data.

Property	Value	Source
Molecular Weight	194.23 g/mol	PubChem
Boiling Point	313.2°C at 760 mmHg (for 4-(allyloxy)-3-methoxybenzaldehyde)	Guidechem[3]
Density	1.084 g/cm ³ (for 4-(allyloxy)-3-methoxybenzaldehyde)	Guidechem[3]
Refractive Index	1.537 (for 4-(allyloxy)-3-methoxybenzaldehyde)	Guidechem[3]
Flash Point	134.2°C (for 4-(allyloxy)-3-methoxybenzaldehyde)	Guidechem[3]
Vapor Pressure	0.000504 mmHg at 25°C (for 4-(allyloxy)-3-methoxybenzaldehyde)	Guidechem[3]

Synthesis of (4-methoxy-3-prop-2-enoxyphenyl)methanol

The synthesis of (4-methoxy-3-prop-2-enoxyphenyl)methanol can be achieved via a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenolic hydroxyl group of vanillyl alcohol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack allyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the general principles of the Williamson ether synthesis and has been adapted for the synthesis of (4-methoxy-3-prop-2-enoxyphenyl)methanol from vanillyl alcohol and allyl bromide.

Materials:

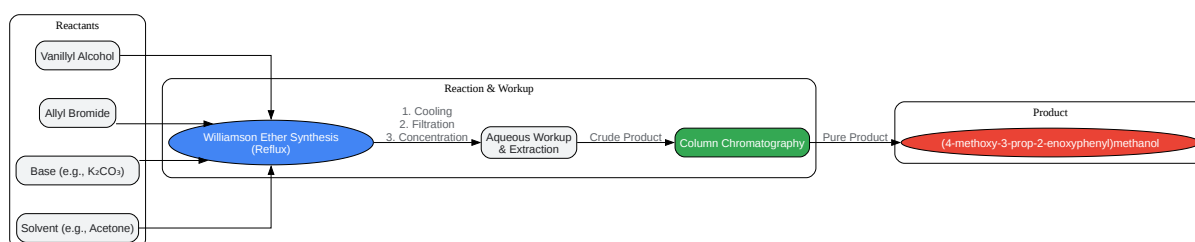
- Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol)
- Allyl bromide
- Sodium hydroxide (NaOH) or Potassium carbonate (K_2CO_3)
- Acetone or Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillyl alcohol (1.0 eq) in acetone or DMF.

- **Base Addition:** Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- **Allylation:** To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
- **Reaction Progression:** Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the residue in diethyl ether and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (4-methoxy-3-prop-2-enoxyphenyl)methanol.

Synthesis Workflow Diagram



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References

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- 3. guidechem.com [guidechem.com]
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